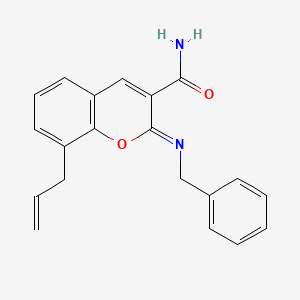

(E)-8-allyl-2-(benzylimino)-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

2-benzylimino-8-prop-2-enylchromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2/c1-2-7-15-10-6-11-16-12-17(19(21)23)20(24-18(15)16)22-13-14-8-4-3-5-9-14/h2-6,8-12H,1,7,13H2,(H2,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWFAQGBRUFIXQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC2=C1OC(=NCC3=CC=CC=C3)C(=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-8-allyl-2-(benzylimino)-2H-chromene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and neuroprotective applications. This article reviews the current understanding of its biological activity, supported by case studies, data tables, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the chromene family, characterized by a benzopyran structure. The presence of the allyl and benzylimino substituents suggests potential interactions with biological targets, making it a candidate for various therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer properties of chromene derivatives, including (E)-8-allyl-2-(benzylimino)-2H-chromene-3-carboxamide. The following table summarizes key findings related to its anticancer efficacy:

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A549 | 5.4 | Induction of apoptosis, cell cycle arrest in G0/G1 phase | |

| HeLa | 4.8 | Inhibition of ERK1/2 phosphorylation | |

| MCF-7 | 6.1 | Disruption of microtubule assembly |

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in the G0/G1 phase, which is crucial for preventing cancer cell proliferation.

- Apoptosis Induction : It promotes apoptosis in cancer cells, which is a desirable effect in cancer treatment.

- Inhibition of Key Signaling Pathways : Research indicates that (E)-8-allyl-2-(benzylimino)-2H-chromene-3-carboxamide inhibits critical pathways such as ERK1/2 signaling, which is often activated in cancer cells.

Neuroprotective Effects

In addition to its anticancer properties, (E)-8-allyl-2-(benzylimino)-2H-chromene-3-carboxamide exhibits neuroprotective effects that may be beneficial in treating neurodegenerative diseases.

Acetylcholinesterase Inhibition

A study evaluated the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The results are summarized below:

| Compound | AChE Inhibition IC50 (µM) |

|---|---|

| (E)-8-allyl-2-(benzylimino)-2H-chromene-3-carboxamide | 4.5 |

| Standard Drug (Donepezil) | 0.5 |

The compound demonstrated significant AChE inhibition, suggesting potential use in Alzheimer's treatment by increasing acetylcholine levels in the brain.

Case Studies

- In Vivo Studies : Animal models treated with (E)-8-allyl-2-(benzylimino)-2H-chromene-3-carboxamide exhibited reduced tumor growth rates compared to controls, indicating its effectiveness as an antitumor agent.

- Neuroprotective Models : In models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Chromene Derivatives

Structural Modifications and Pharmacological Implications

Chromene derivatives vary in substituents at positions 2, 3, and 8, which critically influence bioactivity and physicochemical properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Chromene Derivatives

Key Observations:

Methoxy groups (e.g., in compound 15 and 2-benzylamino derivatives ) may reduce metabolic stability due to susceptibility to demethylation.

Position 2 Substituents: The benzylimino group in the target compound enables π-π interactions with aromatic residues in target proteins, a feature absent in oxo (e.g., quinolin-6-yl derivative ) or carbonitrile analogues . 2-Chlorophenylamide (compound 15 ) introduces electronegativity, which may enhance binding via halogen bonds but could increase steric hindrance.

Position 3 Substituents: Carboxamide (target compound , quinolin-6-yl derivative ) supports hydrogen bonding, critical for target engagement. Carbonitrile (compound in ) offers metabolic resistance but lacks hydrogen-bonding capacity.

Pharmacokinetic and Physicochemical Properties

- Lipophilicity : The allyl group in the target compound increases logP compared to methoxy derivatives, favoring passive diffusion .

- Solubility : Carboxamide groups enhance aqueous solubility relative to carbonitriles .

- ADME Profiles: 2-Benzylamino-8-methoxy derivatives exhibit favorable Lipinski descriptors, suggesting oral bioavailability , while the target compound’s allyl group may require prodrug strategies for optimal absorption.

Q & A

Q. What are the optimal synthetic routes for (E)-8-allyl-2-(benzylimino)-2H-chromene-3-carboxamide, and how can reaction conditions be scaled for reproducibility?

The synthesis typically involves coupling 8-allylchromene-3-carboxaldehyde derivatives with benzylamine under controlled conditions. Key steps include:

- Aldimine formation : Reacting the aldehyde group with benzylamine in ethanol under reflux, monitored by TLC for imine bond formation .

- Allylation : Introducing the allyl group via nucleophilic substitution or transition-metal-catalyzed coupling. Solvent choice (e.g., DMF or THF) and temperature (60–80°C) critically influence yields .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity. Scaling requires solvent recycling and industrial-grade reagents .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be identified?

- 1H/13C NMR :

- 1H NMR : Allyl protons (δ 5.1–5.8 ppm, multiplet), benzylimino N–H (δ 8.2–8.5 ppm), and chromene aromatic protons (δ 6.8–7.6 ppm) .

- 13C NMR : Carbonyl (C=O, δ 165–170 ppm), chromene C-2 (δ 155–160 ppm), and allyl carbons (δ 115–125 ppm) .

- IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and C=N (1600–1620 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion peak [M+H]+ and fragmentation patterns (e.g., loss of benzyl group) validate the structure .

Q. What in vitro assays are suitable for initial pharmacological profiling of this compound?

- Enzyme inhibition : MAO-B inhibition assays using kynuramine as a substrate, comparing IC₅₀ values to reference inhibitors (e.g., selegiline) .

- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (MIC values) and fungal strains .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) to assess therapeutic index .

Advanced Research Questions

Q. How can X-ray crystallography and Hirshfeld surface analysis elucidate supramolecular interactions in this compound?

- Crystallography : Single-crystal X-ray diffraction (Cu-Kα radiation) resolves bond lengths/angles. SHELXT/SHELXL refine the structure, revealing planar chromene and benzylimino moieties .

- Hirshfeld analysis : Quantifies intermolecular interactions (e.g., C–H···O, π-π stacking). For example, H-bonding between the carboxamide oxygen and adjacent aromatic protons stabilizes crystal packing .

Q. What computational strategies predict the compound’s binding affinity to targets like MAO-B?

- Molecular docking (AutoDock Vina) : Dock the compound into MAO-B’s active site (PDB: 2V5Z). Key interactions include π-π stacking with Tyr398 and hydrogen bonding with Gln206 .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Q. How can researchers resolve contradictions in biological activity data across assay conditions?

- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed incubation time, solvent controls) to rule out false positives/negatives .

- Meta-analysis : Compare results across cell lines (e.g., SH-SY5Y vs. PC12 for neuroactivity) to identify cell-specific effects .

Q. What role does the benzylimino group play in the compound’s reactivity and bioactivity?

- Chemical reactivity : The imine group participates in Schiff base rearrangements and acts as a directing group in C–H activation reactions (e.g., Ru-catalyzed hydroarylation) .

- Bioactivity : The benzyl moiety enhances lipophilicity, improving blood-brain barrier penetration for neurodegenerative targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.